molecular formula C11H10BrNO B050187 4-(Bromomethyl)-3-methyl-5-phenylisoxazole CAS No. 113841-59-1

4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Cat. No.: B050187
CAS No.: 113841-59-1
M. Wt: 252.11 g/mol
InChI Key: KCGVZUOBUPWFJC-UHFFFAOYSA-N
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Description

Pyridinium dichromate, commonly known as t-PDC, is a pyridinium salt of dichromate with the chemical formula [C₅H₅NH]₂[Cr₂O₇]. It is an orange crystalline solid that is non-hygroscopic and soluble in many organic solvents. Pyridinium dichromate is widely used as an oxidizing agent in organic chemistry, particularly for the oxidation of alcohols to aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridinium dichromate can be synthesized by adding pyridine to a solution of chromium trioxide in water. The reaction proceeds as follows:

2 C5H5N+CrO3+H2O[C5H5NH]2[Cr2O7]\text{2 C}_5\text{H}_5\text{N} + \text{CrO}_3 + \text{H}_2\text{O} \rightarrow \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} 2 C5​H5​N+CrO3​+H2​O→[C5​H5​NH]2​[Cr2​O7​]

Industrial Production Methods

In industrial settings, pyridinium dichromate is produced in a similar manner but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then crystallized and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Pyridinium dichromate is primarily used as an oxidizing agent. It undergoes oxidation reactions, converting primary alcohols to aldehydes and secondary alcohols to ketones. The compound is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates .

Common Reagents and Conditions

The oxidation reactions using pyridinium dichromate are typically carried out in dichloromethane at room temperature. The reagent is compatible with a wide range of functional groups, allowing for selective oxidation without affecting other parts of the molecule .

Major Products Formed

The major products formed from the oxidation reactions with pyridinium dichromate are aldehydes and ketones. For example, the oxidation of ethanol yields acetaldehyde, while the oxidation of isopropanol yields acetone .

Scientific Research Applications

Pyridinium dichromate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyridinium dichromate exerts its oxidizing effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. The reaction proceeds through a series of steps, including the formation of a chromate ester intermediate, followed by the cleavage of the carbon-hydrogen bond and the formation of the carbon-oxygen double bond. The overall reaction can be represented as follows:

RCH2OH+[C5H5NH]2[Cr2O7]RCHO+[C5H5NH]2[Cr2O6]+H2O\text{RCH}_2\text{OH} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} \rightarrow \text{RCHO} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_6\text{]} + \text{H}_2\text{O} RCH2​OH+[C5​H5​NH]2​[Cr2​O7​]→RCHO+[C5​H5​NH]2​[Cr2​O6​]+H2​O

Comparison with Similar Compounds

Pyridinium dichromate is often compared with pyridinium chlorochromate (PCC), another chromium-based oxidizing agent. Both compounds share similar properties and are used for the oxidation of alcohols to aldehydes and ketones. pyridinium dichromate is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates .

Similar Compounds

Properties

IUPAC Name

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGVZUOBUPWFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380150
Record name 4-(bromomethyl)-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113841-59-1
Record name 4-(bromomethyl)-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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